3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with cyclopropylmagnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biological pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrrole-2-carbaldehyde: This compound lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar to the target compound but without the ethyl group, leading to variations in its chemical and biological properties.
1-Phenyl-1H-pyrrole-2-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-2-11-6-5-9(8-3-4-8)10(11)7-12/h5-8H,2-4H2,1H3 |
InChI Key |
JOYBCHCMDSIBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2CC2 |
Origin of Product |
United States |
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